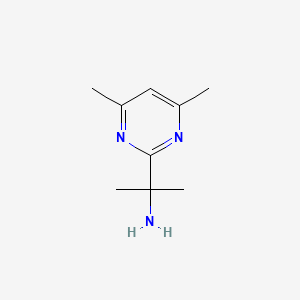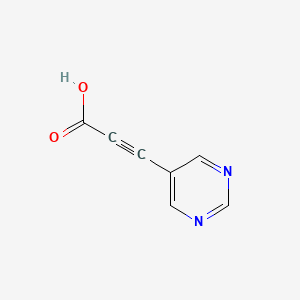
3-(Pyrimidin-5-yl)prop-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-5-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4N2O2 It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
3-(Pyrimidin-5-yl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of pyrimidine derivatives with propiolic acid. The synthesis typically involves the following steps:
Starting Materials: Pyrimidine derivatives and propiolic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium or copper, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems for precise control of reaction parameters .
化学反应分析
Types of Reactions
3-(Pyrimidin-5-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes .
科学研究应用
3-(Pyrimidin-5-yl)prop-2-ynoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of 3-(Pyrimidin-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases or other signaling proteins, affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: A compound with a similar pyrimidine core but different functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the substitution pattern.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with a pyrimidine ring
Uniqueness
3-(Pyrimidin-5-yl)prop-2-ynoic acid is unique due to its alkyne functional group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
属性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC 名称 |
3-pyrimidin-5-ylprop-2-ynoic acid |
InChI |
InChI=1S/C7H4N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h3-5H,(H,10,11) |
InChI 键 |
DVNYXHPXADQLTR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC=N1)C#CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




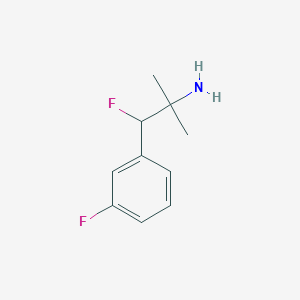
![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B13174037.png)
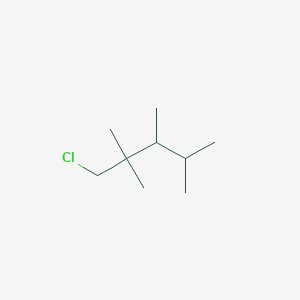

![2-Cyclopropyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13174058.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B13174063.png)
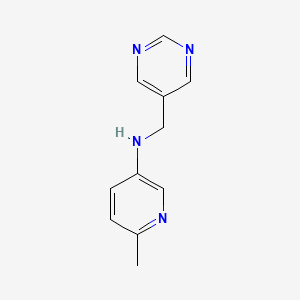
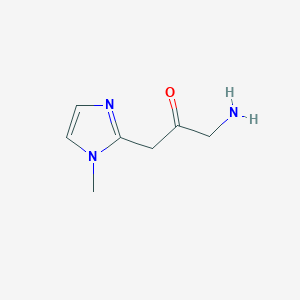
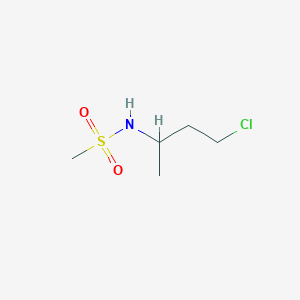
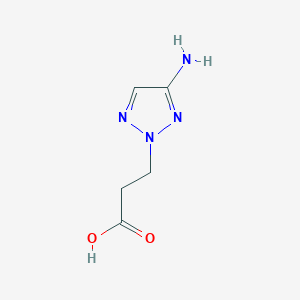
![3-[5-(Aminomethyl)-2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-yl]propanamide](/img/structure/B13174089.png)
